molecular formula C18H22O4 B1211336 3,3'-Dihydroxyhexestrol CAS No. 79199-51-2

3,3'-Dihydroxyhexestrol

Cat. No.: B1211336
CAS No.: 79199-51-2
M. Wt: 302.4 g/mol
InChI Key: SQJDIVYCVVFMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dihydroxyhexestrol is a stilbenoid.

Scientific Research Applications

1. Polyhydroxyalkanoates (PHA) in Tissue Engineering

Polyhydroxyalkanoates, including derivatives such as 3-hydroxyhexanoate (3HHx), have shown promise in tissue engineering due to their biodegradable and biocompatible properties. These polymers have been utilized in creating medical devices like sutures, cardiovascular patches, and tissue engineering scaffolds. Studies have explored the use of various PHA compositions, like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), to achieve desirable mechanical properties and degradation times under physiological conditions (Chen & Wu, 2005).

2. Biosynthesis of Polyhydroxyalkanoates

Research has focused on the biosynthesis of PHAs, particularly those containing 3-hydroxyhexanoate units. Various microbial strains have been engineered to produce PHAs with specific compositions, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate), from different carbon sources. These efforts aim to optimize the production of PHAs for commercial and medical applications, leveraging their biodegradable nature (Jung et al., 2019).

3. Differentiation of Stem Cells in PHA Scaffolds

Studies have demonstrated the potential of PHAs in facilitating the differentiation of human bone marrow mesenchymal stem cells into nerve cells. PHA terpolymers, such as those incorporating 3-hydroxyhexanoate, have been used to create scaffolds that promote nerve cell differentiation, offering promising applications in nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).

4. Polyhydroxyalkanoate/Inorganic Phase Composites

Research has explored the development of composites combining PHAs with inorganic phases to improve mechanical properties, degradation rates, and bioactivity. These composites, including those with 3-hydroxyhexanoate, have been studied for use in tissue engineering scaffolds, showing potential for enhanced tissue regeneration and healing (Misra et al., 2006).

Properties

79199-51-2

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol

InChI

InChI=1S/C18H22O4/c1-3-13(11-5-7-15(19)17(21)9-11)14(4-2)12-6-8-16(20)18(22)10-12/h5-10,13-14,19-22H,3-4H2,1-2H3

InChI Key

SQJDIVYCVVFMOZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=C(C=C1)O)O)C(CC)C2=CC(=C(C=C2)O)O

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)O)C(CC)C2=CC(=C(C=C2)O)O

79199-51-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dihydroxyhexestrol
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3,3'-Dihydroxyhexestrol
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3,3'-Dihydroxyhexestrol
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3,3'-Dihydroxyhexestrol
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3,3'-Dihydroxyhexestrol
Reactant of Route 6
3,3'-Dihydroxyhexestrol

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